4-Pentyn-1-amine 4-Pentyn-1-amine
Brand Name: Vulcanchem
CAS No.: 15252-44-5
VCID: VC21326666
InChI: InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2
SMILES: C#CCCCN
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol

4-Pentyn-1-amine

CAS No.: 15252-44-5

Cat. No.: VC21326666

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

4-Pentyn-1-amine - 15252-44-5

Specification

CAS No. 15252-44-5
Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
IUPAC Name pent-4-yn-1-amine
Standard InChI InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2
Standard InChI Key LMDDPGHBJXJGAC-UHFFFAOYSA-N
SMILES C#CCCCN
Canonical SMILES C#CCCCN

Introduction

Basic Identification and Properties

4-Pentyn-1-amine is an organic compound containing both amine and alkyne functional groups. It is characterized by a straight-chain structure with a terminal alkyne at one end and a primary amine at the other, separated by a three-carbon chain.

Physical Properties

The physical properties of 4-Pentyn-1-amine are essential for understanding its behavior in various chemical processes and applications. These properties influence its handling, storage requirements, and potential reactivity in different environments.

Table 1: Physical Properties of 4-Pentyn-1-amine

PropertyValue
AppearanceNot specified in sources
Density0.8±0.1 g/cm³ (0.859 g/mL at 20°C)
Boiling Point118.0±23.0 °C at 760 mmHg
Melting PointNot available
Flash Point23.6±17.9 °C (other source: 10-15°C)
Vapor Pressure17.0±0.2 mmHg at 25°C
Index of Refraction1.452
Storage Condition2-8°C

The compound exhibits a relatively low boiling point typical for amines of similar molecular weight. Its density is less than that of water, which is consistent with other low molecular weight amines containing unsaturated bonds. The significant variation in reported flash point values indicates the need for cautious handling as it suggests high flammability regardless of the exact value.

Chemical Properties

The chemical identity and properties of 4-Pentyn-1-amine determine its reactivity patterns and potential applications in synthetic chemistry.

Table 2: Chemical Identification and Properties

PropertyValue
CAS Number15252-44-5
EINECS686-031-6
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
IUPAC Namepent-4-yn-1-amine
Standard InChIInChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2
Standard InChIKeyLMDDPGHBJXJGAC-UHFFFAOYSA-N
SMILESC#CCCCN
pKa9.76±0.10 (Predicted)
LogP0.40
PSA26.02000
Exact Mass83.073502
StabilityRelatively stable to oxygen and moisture in air, but reactive with strong oxidants

The compound's moderate pKa value indicates that it behaves as a typical primary aliphatic amine in terms of basicity. The low LogP value suggests moderate lipophilicity, which influences its solubility characteristics in various solvents. The presence of both the alkyne and amine functional groups creates multiple reaction sites that can be exploited in diverse synthetic pathways.

Structure and Reactivity

Molecular Structure

4-Pentyn-1-amine features a linear five-carbon chain with a terminal alkyne group at one end (carbon-1) and a primary amine group at the opposite end (carbon-5). This arrangement creates a bifunctional molecule with distinctly different reactive centers. The terminal alkyne group (C≡C-H) provides a site for various addition reactions, metal-catalyzed couplings, and cycloadditions, while the primary amine (-NH2) offers nucleophilic properties typical of aliphatic amines.

The structure can be represented by the simple formula C#CCCCN in SMILES notation, highlighting its linear nature with the reactive functional groups at opposite ends of the molecule. This structural arrangement is particularly valuable in synthetic applications where the two functional groups can be selectively modified or engaged in sequential transformations.

Chemical Reactivity

The reactivity of 4-Pentyn-1-amine is dominated by the characteristic properties of its two functional groups. The terminal alkyne can participate in a wide range of reactions including:

  • Sonogashira coupling with aryl or vinyl halides

  • Huisgen cycloadditions (click chemistry) with azides

  • Hydration to form ketones

  • Hydrogenation to alkenes or alkanes

  • Metal-catalyzed cyclization reactions

Meanwhile, the primary amine functionality can undergo typical transformations such as:

  • Nucleophilic substitution with alkyl halides

  • Acylation with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Formation of imines, amides, and carbamates

  • Protection chemistry (e.g., Boc or Cbz protection)

Applications in Chemical Research

Role in Asymmetric Synthesis

4-Pentyn-1-amine plays a significant role in organic synthesis, particularly in the preparation of chiral amines. These chiral compounds are crucial building blocks in asymmetric synthesis, which is essential for the development of pharmaceuticals, agrochemicals, and other fine chemicals with specific stereochemical requirements.

The compound's dual functionality allows for selective modifications and transformations, making it valuable in multi-step syntheses where stereochemical control is paramount. The terminal alkyne can participate in stereoselective additions or coupling reactions, while the amine group can be used for further elaboration or as a handle for attaching the molecule to solid supports in combinatorial chemistry approaches.

PROTAC Development

As noted previously, derivatives of 4-Pentyn-1-amine, particularly N-Boc-4-pentyne-1-amine, serve as important linkers in PROTAC (Proteolysis Targeting Chimeras) development. This represents a cutting-edge application in pharmaceutical research and drug discovery.

PROTACs are designed to target specific proteins for degradation rather than simply inhibiting their activity. The bifunctional nature of 4-Pentyn-1-amine makes it particularly suitable for incorporation into these complex molecules, where precise spacing and orientation between functional groups are critical for efficacy.

Other Research Applications

The literature citations associated with 4-Pentyn-1-amine suggest its utility in various research contexts beyond those explicitly mentioned in the search results . The compound has been referenced in studies by researchers such as Zhang, Bender, and Widenhoefer (2007); Campi, Chong, Jackson, and Van Der Schoot (1994); and others, indicating its versatility in organic synthesis and chemical research.

Its potential applications likely extend to areas such as:

  • Development of chemical probes for biological studies

  • Preparation of modified amino acids and peptides

  • Synthesis of heterocyclic compounds via cyclization reactions

  • Construction of complex molecular architectures through sequential functionalization

CategoryClassification/Information
GHS SymbolsGHS02 (Flammable), GHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH225 (Highly flammable liquid and vapor)
H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP210 (Keep away from heat/sparks/open flames/hot surfaces)
P280 (Wear protective gloves/clothing/eye protection/face protection)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing)
P310 (Immediately call a POISON CENTER or doctor/physician)
Hazard CodesF+ (Extremely flammable), F (Highly flammable), C (Corrosive)
Risk StatementsR11 (Highly Flammable)
R34 (Causes burns)
RIDADRUN 2733PSN1 8(3) / PGII
WGK Germany3 (Severe hazard to waters)

The compound presents multiple hazards, including high flammability and corrosivity. The GHS classification indicates that it can cause severe burns and eye damage, requiring appropriate personal protective equipment during handling. Its classification as Water Hazard Class 3 in Germany indicates that it poses a severe hazard to aquatic environments.

Documented Research and Literature

Notable Studies

Beyond the specifically cited works, the search results indicate broader research applications for 4-Pentyn-1-amine. Derivatives of 4-Pentyn-1-amine have been utilized as PROTAC linkers in protein degradation research, representing a cutting-edge application in pharmaceutical chemistry.

The compound is also referenced in connection with the preparation of chiral amines, which are crucial in asymmetric synthesis. This suggests its utility in the development of stereoselective synthetic methodologies, an area of considerable importance in both academic and industrial chemistry research.

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